N-Methylpiperazine-3,3,5,5-D4
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Overview
Description
N-Methylpiperazine-3,3,5,5-D4: is a deuterated derivative of N-Methylpiperazine, a heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms at the 3 and 5 positions, making it a useful compound in various scientific research applications, particularly in the field of stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylpiperazine-3,3,5,5-D4 typically involves the deuteration of N-Methylpiperazine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a deuterium source such as deuterium gas or deuterated water.
Industrial Production Methods: Industrially, this compound can be produced by reacting diethanolamine and methylamine under high pressure and temperature conditions, followed by deuteration. The reaction is typically carried out at 250 bar and 200°C .
Chemical Reactions Analysis
Types of Reactions: N-Methylpiperazine-3,3,5,5-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-Methylpiperazine N-oxide.
Reduction: It can be reduced to form N-Methylpiperazine.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: N-Methylpiperazine N-oxide.
Reduction: N-Methylpiperazine.
Substitution: Various substituted piperazines depending on the reagents used.
Scientific Research Applications
N-Methylpiperazine-3,3,5,5-D4 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals as a building block.
Mechanism of Action
The mechanism of action of N-Methylpiperazine-3,3,5,5-D4 involves its interaction with molecular targets through its piperazine ring. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and improved efficacy in drug development.
Comparison with Similar Compounds
N-Methylpiperazine: The non-deuterated form, commonly used in organic synthesis.
N-Methylpiperazine-2,2,6,6-D4: Another deuterated derivative with deuterium atoms at different positions.
Piperazine: The parent compound, widely used in pharmaceuticals and agrochemicals.
Uniqueness: N-Methylpiperazine-3,3,5,5-D4 is unique due to its specific deuteration pattern, which can provide distinct advantages in scientific research and drug development. The presence of deuterium atoms can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable tool in various applications.
Properties
IUPAC Name |
3,3,5,5-tetradeuterio-1-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAHINGSUIXLS-RRVWJQJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1)([2H])[2H])C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.